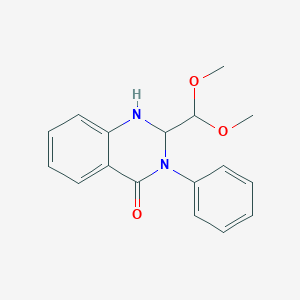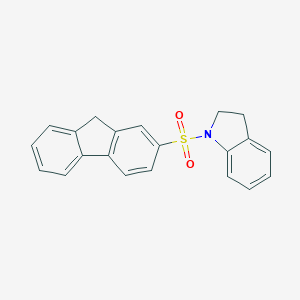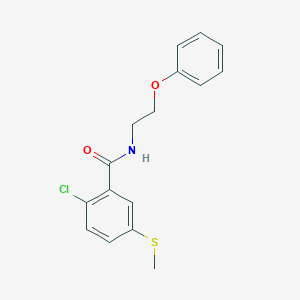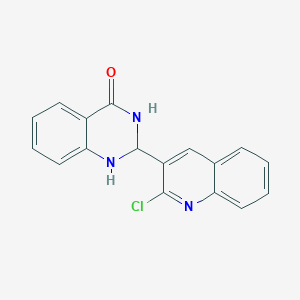![molecular formula C30H31N3O2S B299867 1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299867.png)
1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone, commonly known as BCT-197, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
BCT-197 inhibits the activity of a protein called c-Met, which is involved in various cellular processes, including cell growth, survival, and migration. By inhibiting c-Met, BCT-197 can prevent the growth and metastasis of cancer cells and reduce inflammation and fibrosis in various tissues.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, BCT-197 has been shown to have various biochemical and physiological effects. BCT-197 can modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are involved in cell growth and survival. BCT-197 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCT-197 has several advantages for lab experiments, including its small molecular weight, high potency, and selectivity for c-Met. However, BCT-197 also has some limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of BCT-197. One potential direction is to investigate the use of BCT-197 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Another direction is to develop more potent and selective c-Met inhibitors that can overcome the limitations of BCT-197. Finally, further studies are needed to fully understand the biochemical and physiological effects of BCT-197 and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of BCT-197 involves a multi-step process that includes the reaction of 1,1'-biphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the desired product, BCT-197.
Aplicaciones Científicas De Investigación
BCT-197 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In cancer, BCT-197 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation and fibrosis are also potential therapeutic targets of BCT-197, as it has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases.
Propiedades
Nombre del producto |
1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone |
|---|---|
Fórmula molecular |
C30H31N3O2S |
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
2-[[5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C30H31N3O2S/c1-33-29(20-35-27-18-16-25(17-19-27)23-10-6-3-7-11-23)31-32-30(33)36-21-28(34)26-14-12-24(13-15-26)22-8-4-2-5-9-22/h2,4-5,8-9,12-19,23H,3,6-7,10-11,20-21H2,1H3 |
Clave InChI |
YKCFWDNJEKNIGG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)C5CCCCC5 |
SMILES canónico |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B299784.png)

![2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299786.png)

![1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B299788.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B299791.png)
![Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299792.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide](/img/structure/B299793.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299794.png)
![4-fluoro-N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)benzenesulfonamide](/img/structure/B299795.png)
![1-[1,1'-biphenyl]-4-yl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299796.png)


![4-[(2-anilino-2-oxoethyl)sulfanyl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B299805.png)